molecular formula C12H13F2N3O B15050114 N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15050114
M. Wt: 253.25 g/mol
InChI Key: BSZCCSSHGAEGMU-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a 2,5-difluorophenyl group, a methoxy group, and a methyl group

Properties

Molecular Formula

C12H13F2N3O

Molecular Weight

253.25 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H13F2N3O/c1-17-7-11(12(16-17)18-2)15-6-8-5-9(13)3-4-10(8)14/h3-5,7,15H,6H2,1-2H3

InChI Key

BSZCCSSHGAEGMU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzyl chloride, 3-methoxy-1-methyl-1H-pyrazole, and ammonia.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. The 2,5-difluorobenzyl chloride is reacted with 3-methoxy-1-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Biological Research: It is used as a tool compound in biological studies to investigate its effects on cellular pathways and molecular targets.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    N-[(2,5-difluorophenyl)methyl]-2-methoxy-1-methyl-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the methoxy group.

    N-[(2,5-difluorophenyl)methyl]-3-methoxy-1-ethyl-1H-pyrazol-4-amine: This compound has an ethyl group instead of a methyl group, which may affect its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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